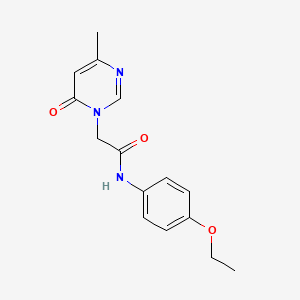

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Descripción

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked via an acetamide bridge to a 4-methyl-6-oxopyrimidinyl heterocyclic core.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-3-21-13-6-4-12(5-7-13)17-14(19)9-18-10-16-11(2)8-15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKJPTXOXNKFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone ring can be synthesized through a cyclization reaction involving a β-keto ester and urea or thiourea.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidinone core reacts with 4-ethoxyaniline under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The pyrimidinone ring can be reduced to form pyrimidinol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring catalysts like palladium or nickel.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Pyrimidinol derivatives and other reduced forms.

Substitution Products: Amine or alcohol derivatives of the pyrimidinone ring.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparación Con Compuestos Similares

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15)

- Structure : Replaces the oxygen atom in the acetamide linker with a sulfur atom, forming a thioether bond.

- Synthesis : Yield of 60% via sodium methylate-mediated alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides .

- Physicochemical Properties : Melting point 224–226°C; NMR data (DMSO-d6) confirms aromatic proton environments and acetamide NH resonance at δ 10.08 ppm .

- Implications : The thioether group may reduce metabolic stability compared to the oxygen analog but enhance binding to sulfur-interacting enzyme pockets.

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide (4)

- Structure: Pyridazinone core with dichloro substituents and a sulfonamide-linked piperazine group.

- Physicochemical Properties : HRMS (ESI/Q-TOF) m/z [M+H]+: 459.0660 (calculated), 459.0205 (observed) .

Aryl Substituent Variations

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)

- Structure: Indazole core with fluorophenylamino and ethoxyphenylacetamide groups.

- Synthesis : Pd-catalyzed coupling (Pd2(dba)3, BINAP) yields anti-proliferative derivatives .

- Implications: The ethoxyphenyl moiety is retained, but the indazole core diverges from pyrimidinone, suggesting divergent biological targets.

Actividad Biológica

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

- IUPAC Name: N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Molecular Formula: C21H20FN3O3

- Molecular Weight: 381.4 g/mol

- CAS Number: 1226434-24-7

The biological activity of N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific enzymes involved in critical cellular processes, potentially leading to anticancer effects. Its structural characteristics allow it to bind effectively to active sites of these targets, modulating their activity and influencing signal transduction pathways essential for cell survival and proliferation .

Anticancer Activity

Research has indicated that N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the normal functioning of DNA topoisomerases, which are crucial for DNA replication and repair.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| A549 | 12.8 | Inhibition of DNA topoisomerase II |

| MCF7 | 20.5 | Cell cycle arrest |

Anticonvulsant Activity

In addition to its anticancer properties, the compound has been evaluated for anticonvulsant activity. Studies involving pentylenetetrazole-induced seizures in mice showed promising results, suggesting that it may interact with GABAergic systems, enhancing inhibitory neurotransmission.

Case Study: Anticonvulsant Activity Evaluation

A study conducted on various derivatives of the compound revealed that modifications in the chemical structure could enhance its anticonvulsant effects. The presence of specific functional groups was found to be crucial for achieving higher efficacy against induced seizures .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can be attributed to its unique structural features. The ethoxy group enhances solubility and bioavailability, while the pyrimidine moiety is essential for interacting with biological targets.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Ethoxy substitution | Increases solubility |

| Pyrimidine ring | Essential for enzyme inhibition |

| Acetamide functional group | Contributes to binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.